molecular formula C34H37N5O6 B087964 Z-His-Phe-Phe-OEt CAS No. 13053-61-7

Z-His-Phe-Phe-OEt

Cat. No.: B087964
CAS No.: 13053-61-7
M. Wt: 611.7 g/mol
InChI Key: BACUIVJHGVZWKI-DTXPUJKBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

Target of Action

The primary target of Z-His-Phe-Phe-OEt is pepsin , a digestive enzyme . Pepsin is an aspartic endopeptidase that allows the assimilation of proteinaceous substrates .

Mode of Action

This compound interacts with pepsin by serving as a substrate . The scissile peptide bond in this compound is attacked by a nucleophilic water molecule activated by two aspartic residues in the active site of pepsin . Pepsin shows a broad primary substrate specificity, favoring hydrophobic L-amino acid residues in both the X- and Y- positions . Substitution of either Phe residue of this compound by its D-enantiomer renders the X-Y bond resistant to pepsin action .

Biochemical Pathways

The action of this compound affects the proteolysis pathway . Proteolysis is the breakdown of proteins into smaller polypeptides or amino acids. This is crucial for cellular processes such as protein recycling, cellular signaling, and regulation of gene expression.

Pharmacokinetics

It’s known that this compound is a good substrate for pepsin . It’s also identified as a potent inhibitor of zero-trans glucose flux, similar to HIV protease inhibitors . Its transport inhibition is acute, non-competitive, and reversible .

Result of Action

The molecular and cellular effects of this compound’s action involve the inhibition of glucose transport. Within a Xenopus oocyte expression system, this compound acutely and reversibly inhibited GLUT4-mediated glucose uptake, whereas GLUT1 activity was unaffected at concentrations as high as 1 mM .

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors such as pH and temperature . For instance, the optimum pH for pepsin, the primary target of this compound, is between 3.0 and 4.2 . Therefore, changes in these environmental conditions could potentially affect the action of this compound.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Z-His-Phe-Phe-OEt typically involves the stepwise coupling of protected amino acids. The process begins with the protection of the amino group of histidine using a benzyloxycarbonyl (Z) group. This is followed by the coupling of phenylalanine residues and the final esterification to form the ethyl ester. The reaction conditions often involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate peptide bond formation .

Industrial Production Methods: While the industrial production methods for this compound are not extensively documented, the general approach would involve large-scale peptide synthesis techniques. These methods include solid-phase peptide synthesis (SPPS) and liquid-phase peptide synthesis (LPPS), which allow for the efficient and scalable production of peptides .

Chemical Reactions Analysis

Types of Reactions: Z-His-Phe-Phe-OEt undergoes various chemical reactions, primarily hydrolysis and enzymatic cleavage. It is a substrate for pepsin, which catalyzes the hydrolysis of the peptide bond between the phenylalanine residues .

Common Reagents and Conditions: The hydrolysis of this compound by pepsin occurs under acidic conditions, typically at a pH of around 2. The reaction is facilitated by the presence of water and the catalytic activity of pepsin .

Major Products Formed: The primary products of the hydrolysis reaction are the individual amino acids and peptides resulting from the cleavage of the peptide bond. These include histidine, phenylalanine, and their respective derivatives .

Scientific Research Applications

Z-His-Phe-Phe-OEt is widely used in scientific research to study enzyme specificity and mechanisms. It serves as a model substrate for pepsin, allowing researchers to investigate the enzyme’s catalytic activity and substrate preferences. Additionally, it has applications in the study of peptide self-assembly and nanomedicine, where the phenylalanine residues play a crucial role in the formation of nanostructures .

Comparison with Similar Compounds

Similar Compounds: Similar compounds to Z-His-Phe-Phe-OEt include other synthetic peptide substrates such as Z-His-Phe-Phe-NH2, Z-Gly-His-Phe-Phe-OEt, and Bz-Lys-Phe-Phe-OEt. These compounds share structural similarities and are also used to study enzyme specificity and mechanisms .

Uniqueness: this compound is unique in its specific interaction with pepsin and its role in studying the enzyme’s catalytic activity. The presence of the benzyloxycarbonyl group and the ethyl ester moiety provides distinct chemical properties that influence its reactivity and interaction with enzymes .

Properties

IUPAC Name

ethyl (2S)-2-[[(2S)-2-[[(2S)-3-(1H-imidazol-5-yl)-2-(phenylmethoxycarbonylamino)propanoyl]amino]-3-phenylpropanoyl]amino]-3-phenylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C34H37N5O6/c1-2-44-33(42)30(19-25-14-8-4-9-15-25)38-31(40)28(18-24-12-6-3-7-13-24)37-32(41)29(20-27-21-35-23-36-27)39-34(43)45-22-26-16-10-5-11-17-26/h3-17,21,23,28-30H,2,18-20,22H2,1H3,(H,35,36)(H,37,41)(H,38,40)(H,39,43)/t28-,29-,30-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BACUIVJHGVZWKI-DTXPUJKBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H](CC1=CC=CC=C1)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CC3=CN=CN3)NC(=O)OCC4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C34H37N5O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Z-His-Phe-Phe-OEt
Reactant of Route 2
Z-His-Phe-Phe-OEt
Reactant of Route 3
Reactant of Route 3
Z-His-Phe-Phe-OEt
Reactant of Route 4
Reactant of Route 4
Z-His-Phe-Phe-OEt
Reactant of Route 5
Reactant of Route 5
Z-His-Phe-Phe-OEt
Reactant of Route 6
Reactant of Route 6
Z-His-Phe-Phe-OEt

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.